molecular formula C13H21NO B13003165 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine

Cat. No.: B13003165
M. Wt: 207.31 g/mol
InChI Key: FJDUNNGSFVOBFC-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an isopropoxy group, two methyl groups on the phenyl ring, and a methylmethanamine group

Preparation Methods

The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

    Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It helps in understanding the mechanisms of action of various biological processes.

    Medicine: In medicine, it has potential applications in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.

    Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine can be compared with other similar compounds:

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3

InChI Key

FJDUNNGSFVOBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CNC)OC(C)C)C

Origin of Product

United States

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